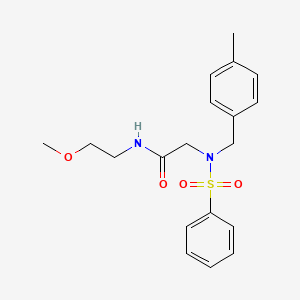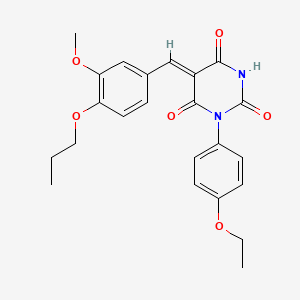![molecular formula C20H24N2O3S B5127171 2-[(3-butoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5127171.png)
2-[(3-butoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(3-butoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is a member of the benzothiophene family and has been the subject of numerous studies investigating its synthesis, mechanism of action, and biochemical and physiological effects.
Wirkmechanismus
The exact mechanism of action of 2-[(3-butoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is not fully understood. However, studies have suggested that it works by inhibiting various cellular pathways involved in cancer cell growth, neurodegeneration, and inflammation. The compound has been found to inhibit the activity of enzymes like cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are involved in inflammation and cancer progression. It has also been shown to modulate the expression of genes involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. The compound has been found to reduce cellular proliferation and induce apoptosis in cancer cells. It has also been shown to protect neurons from oxidative stress and reduce inflammation in various tissues. Furthermore, the compound has been found to have low toxicity and high bioavailability, making it a promising candidate for therapeutic use.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-[(3-butoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide in lab experiments are its low toxicity and high bioavailability. The compound is easily synthesized and purified, making it readily available for research purposes. However, one limitation of using this compound is its limited solubility, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 2-[(3-butoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide. One area of focus could be investigating the compound's potential as a cancer therapy, particularly in combination with other chemotherapeutic agents. Another direction could be exploring the compound's neuroprotective effects in more detail and its potential as a treatment for neurodegenerative diseases. Furthermore, studies could be conducted to investigate the compound's anti-inflammatory effects and its potential as a treatment for inflammatory diseases. Finally, future research could focus on developing more soluble derivatives of the compound to overcome its limited solubility in certain experiments.
Conclusion:
In conclusion, this compound is a promising compound with potential therapeutic applications in cancer, neurological disorders, and inflammatory diseases. Its low toxicity and high bioavailability make it an attractive candidate for further research. Future studies should focus on investigating the compound's mechanisms of action, biochemical and physiological effects, and potential therapeutic applications.
Synthesemethoden
The synthesis of 2-[(3-butoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves the reaction of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid with butyl chloroformate and 3-butoxyaniline. The reaction is carried out in the presence of a catalyst such as triethylamine and a solvent like dichloromethane. The resulting product is purified through column chromatography to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
2-[(3-butoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has shown promising results in various scientific research applications. It has been studied as a potential treatment for cancer, neurological disorders, and inflammatory diseases. The compound has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a possible candidate for cancer therapy. In addition, it has been found to have neuroprotective effects and could be used to treat neurological disorders like Alzheimer's and Parkinson's disease. Furthermore, the compound has anti-inflammatory properties and could be used to treat inflammatory diseases like arthritis.
Eigenschaften
IUPAC Name |
2-[(3-butoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c1-2-3-11-25-14-8-6-7-13(12-14)19(24)22-20-17(18(21)23)15-9-4-5-10-16(15)26-20/h6-8,12H,2-5,9-11H2,1H3,(H2,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXAWXFSHYZTGAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[4-(3-chlorophenyl)-1-piperazinyl]-N-methyl-2,4-dinitro-N-phenylaniline](/img/structure/B5127089.png)



![3-(diphenylmethyl)-5-(1H-1,2,4-triazol-1-ylacetyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5127121.png)


![3-methoxy-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5127146.png)
![3,4,5-trimethoxy-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5127155.png)
![5-(2,5-dimethylphenyl)-3-(5H-indeno[1,2-b]pyridin-5-ylidene)-2(3H)-furanone](/img/structure/B5127159.png)
![N-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(2,4-dimethoxyphenyl)urea](/img/structure/B5127163.png)
![N-1,3-benzothiazol-2-yl-2-{[5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]thio}acetamide](/img/structure/B5127178.png)
![2-(4-chloro-3-methylphenoxy)-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide](/img/structure/B5127182.png)
![2-[4-(1H-indol-1-yl)-4-oxobutyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5127197.png)